9H-Carbazole-9-acetamide, N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-9-acetamide, N,N-diethyl- is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics and electroactive materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-acetamide, N,N-diethyl- typically involves the functionalization of the carbazole core. One common method is the acylation of carbazole with acetic anhydride, followed by N,N-diethylation using diethylamine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of carbazole derivatives, including 9H-Carbazole-9-acetamide, N,N-diethyl-, often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-9-acetamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce carbazole-9-ethanol .
Scientific Research Applications
9H-Carbazole-9-acetamide, N,N-diethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-acetamide, N,N-diethyl- involves its interaction with molecular targets and pathways within biological systems. It can act as a mediator in electron transfer processes, which is crucial for its role in optoelectronic applications . Additionally, its ability to form hydrogen bonds and interact with cellular components makes it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- 9H-Carbazole-9-yl-acetic acid
- 9H-Carbazole-9-yl-methylamine
- 9H-Carbazole-9-yl-ethylamine
Comparison: Compared to its similar compounds, 9H-Carbazole-9-acetamide, N,N-diethyl- is unique due to its specific functional groups, which enhance its solubility and reactivity. Its N,N-diethyl substitution provides distinct electronic properties, making it more suitable for certain applications, such as in optoelectronics and as a precursor for more complex chemical syntheses .
Properties
CAS No. |
101326-58-3 |
---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-carbazol-9-yl-N,N-diethylacetamide |
InChI |
InChI=1S/C18H20N2O/c1-3-19(4-2)18(21)13-20-16-11-7-5-9-14(16)15-10-6-8-12-17(15)20/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
JCKRBQWAYBXLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.